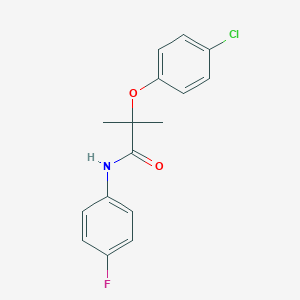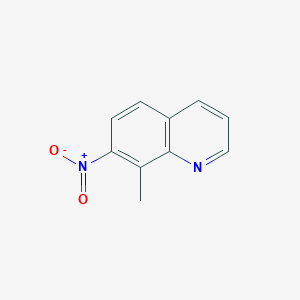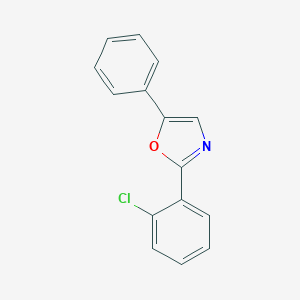
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole, also known as o-Cl-Phenyl-1,3-oxazole, is a heterocyclic organic compound. It is widely used in scientific research for its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting and imaging amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been used as a ligand for studying the binding properties of various receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole is not fully understood. However, it is believed to interact with specific receptors in the brain, such as the GABA-A receptor, which results in the modulation of neuronal excitability and neurotransmitter release.
Biochemische Und Physiologische Effekte
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, such as breast cancer and lung cancer cells. It has also been shown to have anxiolytic and sedative effects in animal models, which suggests its potential as a therapeutic agent for anxiety and sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole in lab experiments is its fluorescent properties, which allow for the detection and imaging of amyloid fibrils and other biomolecules. It also has a high binding affinity for specific receptors, which makes it a useful tool for studying receptor-ligand interactions. However, one of the limitations of using 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Zukünftige Richtungen
There are many potential future directions for the use of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole in scientific research. One possible direction is the development of new therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, based on its ability to detect and image amyloid fibrils. Another possible direction is the development of new ligands for specific receptors, such as the GABA-A receptor, which could lead to the development of new drugs for anxiety and sleep disorders. Additionally, further studies are needed to explore the potential toxic effects and side effects of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole, and to develop new methods for controlling and minimizing these effects.
Synthesemethoden
The synthesis of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole involves the reaction of o-chlorobenzonitrile with benzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then cyclized in the presence of an acid catalyst such as sulfuric acid to form 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole.
Eigenschaften
CAS-Nummer |
22397-40-6 |
|---|---|
Produktname |
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole |
Molekularformel |
C15H10ClNO |
Molekulargewicht |
255.7 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C15H10ClNO/c16-13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H |
InChI-Schlüssel |
IZRRJUCIEXYYBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3Cl |
Andere CAS-Nummern |
22397-40-6 |
Löslichkeit |
0.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



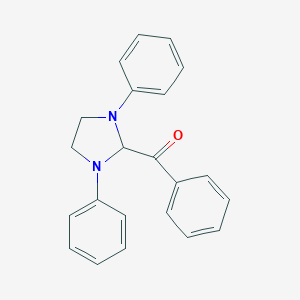
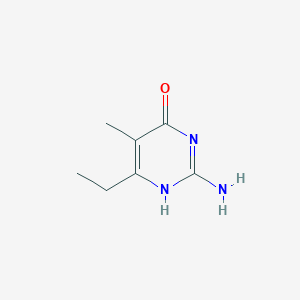

![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)
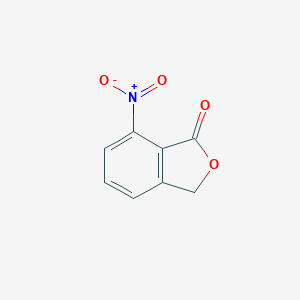
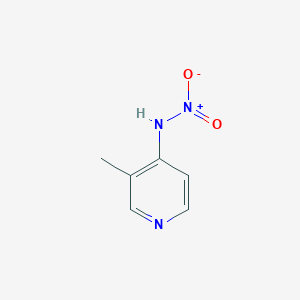
![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)
![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)
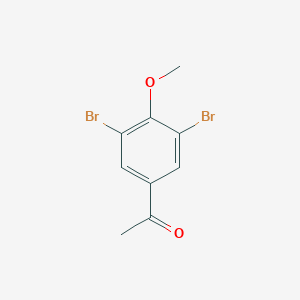
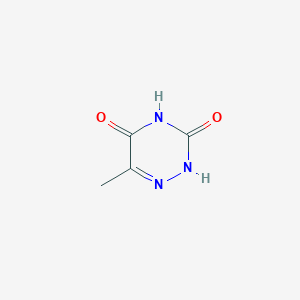
![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)

